molecular formula C6H15OPS3 B15341825 Phosphorotrithioic acid, O,S,S-triethyl ester CAS No. 3347-30-6

Phosphorotrithioic acid, O,S,S-triethyl ester

Cat. No.: B15341825
CAS No.: 3347-30-6
M. Wt: 230.4 g/mol
InChI Key: SJQKMVSYJWSDSI-UHFFFAOYSA-N
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Description

Phosphorotrithioic acid, O,S,S-triethyl ester is an organophosphorus compound with the molecular formula C6H15O2PS3. This compound is known for its unique chemical structure, which includes three sulfur atoms bonded to a phosphorus atom, along with ethyl groups. It is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorotrithioic acid, O,S,S-triethyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol and hydrogen sulfide. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphorotrithioic acid, O,S,S-triethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotrithioic acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Phosphorotrithioic acid, O,S,S-triethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorotrithioic acid, O,S,S-triethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodithioic acid, O,O,S-trimethyl ester: This compound has a similar structure but with different alkyl groups.

    Phosphorodithioic acid, O,O,S-triethyl ester: Another similar compound with different ester groups.

Uniqueness

Phosphorotrithioic acid, O,S,S-triethyl ester is unique due to its specific arrangement of sulfur atoms and ethyl groups, which confer distinct chemical and physical properties. Its reactivity and functional versatility make it valuable in various scientific and industrial applications.

Properties

CAS No.

3347-30-6

Molecular Formula

C6H15OPS3

Molecular Weight

230.4 g/mol

IUPAC Name

ethoxy-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15OPS3/c1-4-7-8(9,10-5-2)11-6-3/h4-6H2,1-3H3

InChI Key

SJQKMVSYJWSDSI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(SCC)SCC

Origin of Product

United States

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